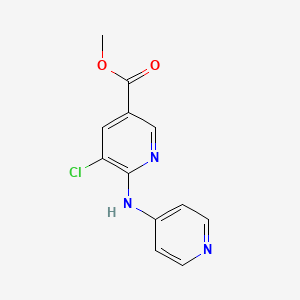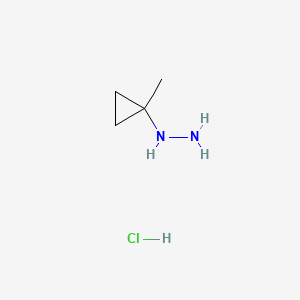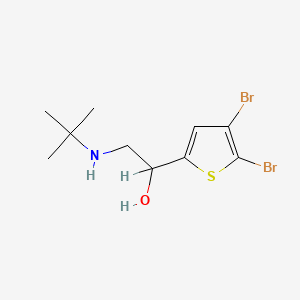![molecular formula C20H14I2N2O4S B13939456 3,5-Diiodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid CAS No. 532942-47-5](/img/structure/B13939456.png)
3,5-Diiodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Diiodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid is a complex organic compound characterized by the presence of iodine atoms, a naphthalene ring, and a benzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diiodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Iodination: Introduction of iodine atoms into the aromatic ring.
Naphthalene Derivatization: Functionalization of the naphthalene ring with a methoxy group and a carbonyl group.
Amide Formation: Coupling of the naphthalene derivative with a benzoic acid derivative through an amide bond.
Thioamide Formation: Conversion of the amide to a thioamide using reagents such as Lawesson’s reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
3,5-Diiodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the thioamide to a sulfonamide.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Halogen exchange reactions where iodine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen exchange can be facilitated by reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioamide group would yield a sulfonamide, while reduction of the carbonyl group would produce an alcohol derivative.
科学研究应用
Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: As a building block for the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: As a probe for studying the interactions of iodine-containing compounds with biological systems.
作用机制
The mechanism of action of 3,5-Diiodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The iodine atoms and the naphthalene ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context and the nature of the target.
相似化合物的比较
Similar Compounds
3,5-Diiodosalicylic Acid: Another iodine-containing benzoic acid derivative with different functional groups.
2-Hydroxy-3,5-diiodobenzoic Acid: Similar structure but with a hydroxy group instead of the naphthalene moiety.
3,5-Diiodo-2-methoxyphenylboronic Acid: Contains a boronic acid group instead of the thioamide and naphthalene groups.
Uniqueness
3,5-Diiodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both iodine atoms and the naphthalene ring distinguishes it from other similar compounds, potentially offering unique advantages in its applications.
属性
CAS 编号 |
532942-47-5 |
|---|---|
分子式 |
C20H14I2N2O4S |
分子量 |
632.2 g/mol |
IUPAC 名称 |
3,5-diiodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C20H14I2N2O4S/c1-28-16-7-11-5-3-2-4-10(11)6-13(16)18(25)24-20(29)23-17-14(19(26)27)8-12(21)9-15(17)22/h2-9H,1H3,(H,26,27)(H2,23,24,25,29) |
InChI 键 |
FGBXTBGTODKZAB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC(=S)NC3=C(C=C(C=C3I)I)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[8-(2-Octylcyclopropyl)octanoyl]pyrrolidine](/img/structure/B13939388.png)

![Pyridine, 2-[2-(2-bromo-5-methoxyphenyl)-4-oxazolyl]-](/img/structure/B13939426.png)




![Tert-butyl 3,5-bis[(4-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate](/img/structure/B13939444.png)

![2-(Chloroamino)-3-[2-(chloroamino)-3-formyl-benzoyl]benzaldehyde](/img/structure/B13939454.png)

